molecular formula C12H10N4O2 B5353984 N-(1H-indazol-5-yl)-5-methyl-1,2-oxazole-3-carboxamide

N-(1H-indazol-5-yl)-5-methyl-1,2-oxazole-3-carboxamide

Cat. No.: B5353984
M. Wt: 242.23 g/mol
InChI Key: CXGULGCHXDRSCW-UHFFFAOYSA-N
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Description

N-(1H-indazol-5-yl)-5-methyl-1,2-oxazole-3-carboxamide is a heterocyclic compound that features both indazole and oxazole moieties. These structural motifs are known for their significant biological activities and have been extensively studied in medicinal chemistry. The compound’s unique structure makes it a potential candidate for various applications in scientific research and industry.

Biochemical Analysis

Biochemical Properties

N-1H-indazol-5-yl-5-methyl-3-isoxazolecarboxamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression through the removal of acetyl groups from histone proteins . By inhibiting HDACs, N-1H-indazol-5-yl-5-methyl-3-isoxazolecarboxamide can alter the acetylation status of histones, leading to changes in chromatin structure and gene expression.

Cellular Effects

N-1H-indazol-5-yl-5-methyl-3-isoxazolecarboxamide exerts various effects on different types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, the inhibition of HDACs by this compound can lead to the activation of tumor suppressor genes and the suppression of oncogenes, thereby exerting anticancer effects . Additionally, N-1H-indazol-5-yl-5-methyl-3-isoxazolecarboxamide can modulate cellular metabolism by affecting the expression of genes involved in metabolic pathways.

Molecular Mechanism

The molecular mechanism of N-1H-indazol-5-yl-5-methyl-3-isoxazolecarboxamide involves its interaction with specific biomolecules, leading to changes in their activity and function. This compound binds to the active site of HDACs, inhibiting their enzymatic activity and preventing the deacetylation of histone proteins . This inhibition results in an increase in histone acetylation, leading to a more relaxed chromatin structure and enhanced gene transcription. Additionally, N-1H-indazol-5-yl-5-methyl-3-isoxazolecarboxamide may interact with other proteins and enzymes, further influencing cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-1H-indazol-5-yl-5-methyl-3-isoxazolecarboxamide can change over time. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation observed over extended periods . Its long-term effects on cellular function can vary depending on the duration of exposure and the specific cellular context. Prolonged exposure to N-1H-indazol-5-yl-5-methyl-3-isoxazolecarboxamide may lead to sustained changes in gene expression and cellular metabolism, potentially resulting in long-term alterations in cell function.

Dosage Effects in Animal Models

The effects of N-1H-indazol-5-yl-5-methyl-3-isoxazolecarboxamide in animal models can vary with different dosages. At lower doses, this compound may exhibit therapeutic effects, such as the inhibition of tumor growth and the modulation of immune responses . At higher doses, N-1H-indazol-5-yl-5-methyl-3-isoxazolecarboxamide may cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. It is important to determine the optimal dosage range to maximize therapeutic benefits while minimizing potential side effects.

Metabolic Pathways

N-1H-indazol-5-yl-5-methyl-3-isoxazolecarboxamide is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may retain biological activity . Additionally, N-1H-indazol-5-yl-5-methyl-3-isoxazolecarboxamide can influence metabolic flux and metabolite levels by modulating the expression of genes involved in metabolic pathways.

Transport and Distribution

The transport and distribution of N-1H-indazol-5-yl-5-methyl-3-isoxazolecarboxamide within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments . The localization and accumulation of N-1H-indazol-5-yl-5-methyl-3-isoxazolecarboxamide within cells can influence its activity and function, with higher concentrations potentially leading to enhanced biological effects.

Subcellular Localization

N-1H-indazol-5-yl-5-methyl-3-isoxazolecarboxamide exhibits specific subcellular localization, which can affect its activity and function. This compound may be directed to specific cellular compartments, such as the nucleus, where it can interact with histone proteins and other nuclear factors . The subcellular localization of N-1H-indazol-5-yl-5-methyl-3-isoxazolecarboxamide can be influenced by targeting signals and post-translational modifications, which direct it to specific organelles or compartments within the cell.

Chemical Reactions Analysis

Types of Reactions

N-(1H-indazol-5-yl)-5-methyl-1,2-oxazole-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the indazole and oxazole rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction can lead to the formation of amine derivatives.

Scientific Research Applications

N-(1H-indazol-5-yl)-5-methyl-1,2-oxazole-3-carboxamide has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1H-indazol-5-yl)-5-methyl-1,2-oxazole-3-carboxamide is unique due to its combined indazole and oxazole moieties, which confer distinct biological activities. Compared to similar compounds, it may exhibit enhanced potency or selectivity for certain targets, making it a valuable candidate for further research and development.

Properties

IUPAC Name

N-(1H-indazol-5-yl)-5-methyl-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N4O2/c1-7-4-11(16-18-7)12(17)14-9-2-3-10-8(5-9)6-13-15-10/h2-6H,1H3,(H,13,15)(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXGULGCHXDRSCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)NC2=CC3=C(C=C2)NN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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